

A Comparative Guide to Bisphenol A-Free Oligomers in Printing Inks

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Compound of Interest

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For Researchers, Scientists, and Formulation Professionals

The printing ink industry is undergoing a significant transition away from Bisphenol A (BPA)-based oligomers due to mounting health and regulatory concerns. BPA, a known endocrine disruptor, has traditionally been a key component in epoxy acrylate resins, valued for imparting high chemical resistance, rapid cure speeds, and excellent surface hardness to inks and overprint varnishes (OPVs).^[1] This guide provides an objective comparison of the leading alternatives to BPA-based oligomers, supported by experimental data, to aid researchers and formulators in selecting viable, high-performance, and safer materials.

Executive Summary

The primary alternatives to BPA-based epoxy acrylates are polyester acrylates and, to a lesser extent, urethane acrylates.^{[2][3]} Polyester acrylates have emerged as strong contenders, often providing a balance of performance properties that can meet or exceed those of traditional epoxy acrylates.^[4] While a direct "drop-in" replacement is not always feasible, thoughtful formulation can lead to BPA-free inks and OPVs with comparable or even superior characteristics. This guide will delve into the quantitative performance differences between these oligomer classes and provide the necessary experimental context.

Performance Comparison: BPA-Based vs. BPA-Free Oligomers

The selection of an oligomer is critical as it dictates the fundamental properties of the cured ink film. The following tables summarize the performance of a standard BPA-based epoxy acrylate against a representative BPA-free polyester acrylate in an overprint varnish formulation.

Table 1: Neat Oligomer and Formulation Properties

Property	BPA-Based Epoxy Acrylate (EA-1)	BPA-Free Polyester Acrylate (B-1)	Test Method Reference
Oligomer Viscosity (cP at 25°C)	~7,100	~8,800	ASTM D4040
Formulation Viscosity (cP at 25°C)	492	451	ASTM D4040
Maximum Surface Cure Speed (fpm)	100	100	UV Curing Unit with Variable Speed
Energy Density to Cure (mJ/cm ²)	158	158	UV Radiometer

Data synthesized from a one-to-one replacement study in an OPV formulation.[\[2\]](#)

Table 2: Cured Film Performance Properties

Property	BPA-Based Epoxy Acrylate (EA-1)	BPA-Free Polyester Acrylate (B-1)	Test Method Reference
20° Gloss (3 x 100 fpm)	86	86	ASTM D523
Chemical Resistance (MEK Double Rubs)	>200	>200	ASTM D5402
Scratch Resistance (1 kg hammer)	>100	>100	Custom Scratch Test
Adhesion to Plastics (PVC, PC)	Good	Excellent	ASTM D3359 (Cross-hatch)

Performance data based on formulations from the same OPV study.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ink and coating performance. The following are outlines of the standard procedures used to generate the data in this guide.

Viscosity Measurement

- Objective: To determine the resistance to flow of the neat oligomer and the formulated ink.
- Apparatus: Rotational viscometer or falling-rod viscometer.
- Procedure (Rotational Viscometer):
 - Ensure the instrument is calibrated and level.
 - Bring the sample to a constant temperature, typically 25°C.
 - Select an appropriate spindle and rotational speed for the expected viscosity range.
 - Immerse the spindle into the sample up to the designated mark.
 - Allow the reading to stabilize before recording the viscosity in centipoise (cP).

Cure Speed Evaluation

- Objective: To determine the maximum speed at which an ink film can be passed under a UV lamp and achieve full surface cure.
- Apparatus: Laboratory UV curing unit with a variable speed conveyor belt, UV radiometer.
- Procedure:
 - Apply a uniform film of the ink onto the substrate using a drawdown bar.
 - Set the UV lamp to the desired power output.
 - Pass the coated substrate under the UV lamp at a starting conveyor speed.

- Assess the surface for tackiness using a cotton ball or finger touch. A tack-free surface indicates a full cure.
- Increase the conveyor speed in increments until the surface is no longer tack-free. The highest speed that results in a tack-free surface is the maximum cure speed.
- The energy density (mJ/cm²) required for cure at a specific speed is measured using a UV radiometer.

Chemical Resistance (MEK Double Rub Test)

- Objective: To assess the resistance of the cured ink film to solvent attack.
- Apparatus: Cheesecloth, 2lb ball-peen hammer, Methyl Ethyl Ketone (MEK).
- Procedure:
 - Secure the cured ink sample on a flat, firm surface.
 - Saturate a piece of cheesecloth with MEK.
 - Wrap the cheesecloth around the ball end of the hammer.
 - Place the hammer on the ink surface and perform a double rub (one forward and one backward motion over a ~6-inch path) with moderate pressure.
 - Continue the double rubs until the ink film is broken through to the substrate or a predetermined number of rubs is reached.
 - The result is reported as the number of double rubs the film withstood.

Scratch Resistance

- Objective: To evaluate the hardness and resistance of the cured ink film to mechanical scratching.
- Apparatus: A weighted object with a defined scratching tip (e.g., a 1 kg hammer with a 6-layer cheesecloth covering the head).

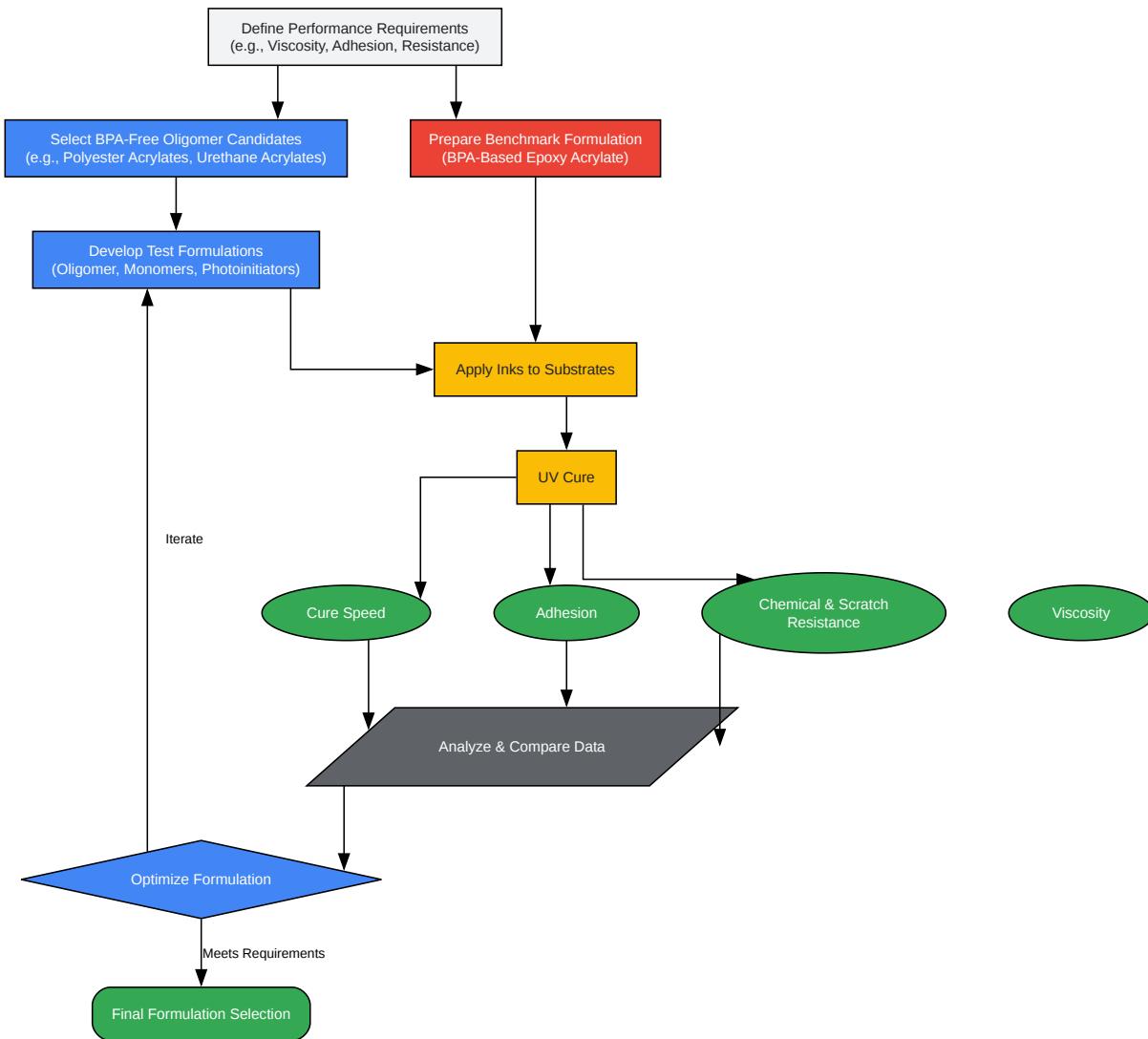
- Procedure:
 - Place the cured ink sample on a flat, stable surface.
 - Draw the weighted scratching tip across the surface of the ink film.
 - Visually inspect the film for any signs of scratching, marring, or removal of the ink.
 - The resistance can be quantified by the amount of weight required to cause a scratch or by a pass/fail at a specific weight.

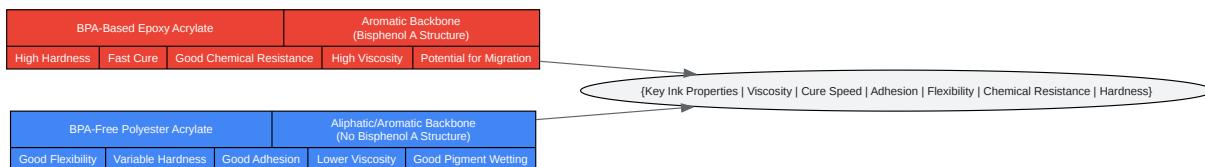
Adhesion (Cross-Hatch Test)

- Objective: To assess the adhesion of the cured ink film to the substrate.
- Apparatus: A cross-hatch cutter with multiple parallel blades, pressure-sensitive tape (e.g., 3M 600).
- Procedure:
 - Make a series of parallel cuts through the ink film to the substrate.
 - Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.
 - Brush the area to remove any loose flakes.
 - Apply a strip of pressure-sensitive tape firmly over the lattice.
 - Rapidly pull the tape off at a 180-degree angle.
 - Examine the lattice area and classify the adhesion according to a standard scale (e.g., ASTM D3359, from 5B for no detachment to 0B for severe detachment).

Visualizing the Path to BPA-Free Formulations

To aid in the decision-making and development process, the following diagrams illustrate key conceptual frameworks.

[Click to download full resolution via product page](#)*Experimental workflow for evaluating BPA-free oligomers.*



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Structure-property relationships of oligomer types.

Conclusion

The transition to BPA-free oligomers in printing inks is not only a regulatory necessity but also an opportunity for innovation. Polyester acrylates have demonstrated their capability to match and, in some aspects like adhesion to plastic substrates, exceed the performance of traditional BPA-based epoxy acrylates.^[1] While careful formulation and testing are required, the data indicates that high-performance, BPA-free printing inks are readily achievable. By utilizing the comparative data and experimental protocols outlined in this guide, researchers and formulators can confidently navigate the selection process and develop the next generation of safe and effective printing inks.

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